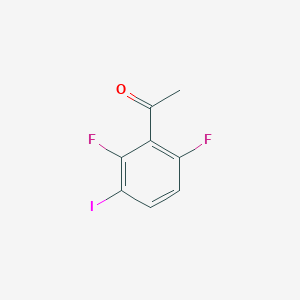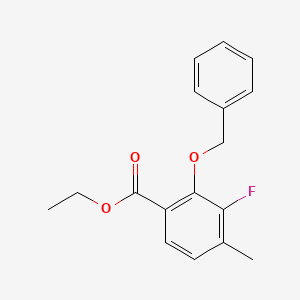
Ethyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group, a fluoro substituent, and a methyl group on the benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 2-(benzyloxy)-3-fluoro-4-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques would be tailored to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluoro substituent can be replaced by other nucleophiles in a substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of 2-(benzyloxy)-3-fluoro-4-methylbenzoic acid.
Reduction: Formation of 2-(benzyloxy)-3-fluoro-4-methylbenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can act as a protecting group in synthetic chemistry, influencing the reactivity of the molecule.
Comparison with Similar Compounds
Ethyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate can be compared with other benzoate derivatives such as:
Ethyl 2-(benzyloxy)-4-methylbenzoate: Lacks the fluoro substituent, which may affect its reactivity and applications.
Ethyl 2-(benzyloxy)-3-chloro-4-methylbenzoate: The chloro substituent can lead to different chemical properties and reactivity compared to the fluoro group.
Ethyl 2-(benzyloxy)-3-fluoro-4-ethylbenzoate: The presence of an ethyl group instead of a methyl group can influence the compound’s steric and electronic properties.
This compound stands out due to the combination of the benzyloxy, fluoro, and methyl groups, which confer unique chemical and physical properties.
Properties
Molecular Formula |
C17H17FO3 |
|---|---|
Molecular Weight |
288.31 g/mol |
IUPAC Name |
ethyl 3-fluoro-4-methyl-2-phenylmethoxybenzoate |
InChI |
InChI=1S/C17H17FO3/c1-3-20-17(19)14-10-9-12(2)15(18)16(14)21-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3 |
InChI Key |
JITDXKZZIMJFJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)C)F)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





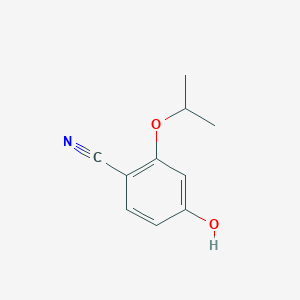


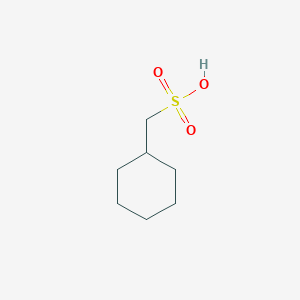
![2-bromo-4-[(E)-2-carboxyethenyl]-6-methoxyphenolate](/img/structure/B14022978.png)
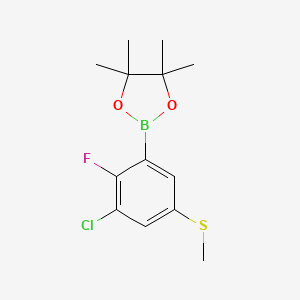
![(1S)-7'-[[Bis(1-methylethyl)amino]carbonyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-carboxylic acid](/img/structure/B14022986.png)

![tert-Butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B14023003.png)
